molecular formula C22H24FN5O B2572300 N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021036-84-9

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2572300
CAS No.: 1021036-84-9
M. Wt: 393.466
InChI Key: ZCMWTENJLRLHMP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a novel synthetic compound of significant interest in medicinal chemistry research. Its molecular architecture, which integrates a fluorophenyl acetamide core with a p-tolyl-imidazolyl piperazine moiety, suggests potential for diverse biological activity. This structural class is frequently investigated for its ability to interact with central nervous system targets . Compounds featuring the 2-phenyl-1H-imidazole motif have been identified as positive allosteric modulators (PAMs) at the α1β2γ2 GABA-A receptor, a conceptually novel strategy for tackling neurological dysfunction related to the basal ganglia region, such as Parkinson's disease . The piperazine ring is a well-known pharmacophore that often improves the solubility, bioavailability, and pharmacokinetic profile of research molecules, while the acetamide linker provides a versatile synthetic handle for further structural optimization . Furthermore, hybrid structures combining benzimidazole/imidazole systems with piperazine subunits have demonstrated potent inhibitory activity against enzymes like urease, with IC50 values reaching the sub-micromolar range, surpassing the potency of standard inhibitors like thiourea . This indicates a broad research utility for this chemical scaffold, extending from neuroscience to enzymology. Researchers can utilize this compound as a key intermediate or a lead structure for developing new pharmacological tools. Its defined structure allows for precise structure-activity relationship (SAR) studies, enabling the exploration of interactions at various biological interfaces. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-17-6-8-18(9-7-17)28-11-10-24-22(28)27-14-12-26(13-15-27)16-21(29)25-20-5-3-2-4-19(20)23/h2-11H,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWTENJLRLHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Attachment of the piperazine ring: The imidazole ring is then reacted with piperazine under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the piperazine-imidazole intermediate.

    Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group and imidazole ring are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperazine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share critical structural elements (imidazole, piperazine, or acetamide motifs) and are compared based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Pharmacological Comparison of Analogues
Compound Name/ID Key Structural Features Pharmacological Activity (IC₅₀ or Notable Data) Synthesis Yield Melting Point (°C) Reference
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) Benzothiazole core, phenyl-piperazine substituent Not explicitly reported 78% 238
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (3e) p-Tolyl-piperazine, benzothiazole core Not explicitly reported 82% 251
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Fluorophenyl-imidazole, thioacetamide linker Not explicitly reported Method D* Not reported
Imidazole derivatives from Benzothiazole, methyl/nitro-substituted imidazole IC₅₀ = 15.67 µg/mL (C6 tumor cells) Not reported Not reported

*Method D: Reaction with 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate .

Key Observations:

Piperazine Modifications :

  • Compound 3e (p-tolyl-piperazine) exhibits a higher melting point (251°C) and synthesis yield (82%) compared to 3d (phenyl-piperazine; 238°C, 78% yield), suggesting that para-substituted aryl groups improve crystallinity and reaction efficiency .
  • The target compound’s p-tolyl-imidazole group may similarly enhance stability compared to unsubstituted analogs.

Fluorophenyl vs. Thioacetamide Linkers :

  • The target compound’s 2-fluorophenyl-acetamide linker differs from the thioacetamide group in Compound 9 . Sulfur-containing linkers may alter electronic properties but could reduce metabolic stability compared to oxygen-based acetamides.

Cytotoxic Activity: Imidazole derivatives in demonstrate moderate cytotoxicity (IC₅₀ ~15 µg/mL) against C6 glioma cells .

Binding and Pharmacokinetic Considerations

  • Hydrophobic Interactions : The p-tolyl group in the target compound and 3e may enhance binding to hydrophobic pockets in target proteins, similar to the benzothiazole cores in .
  • Electron-Withdrawing Effects: The 2-fluorophenyl group could improve membrane permeability compared to non-fluorinated analogs, as seen in fluorophenyl-containing drugs like crizotinib.

Biological Activity

Chemical Structure and Properties

Compound 1 is characterized by a complex molecular structure that includes a fluorophenyl group, an imidazole moiety, and a piperazine ring. Its chemical formula is C20_{20}H24_{24}FN5_{5}O, and it has a molecular weight of approximately 373.43 g/mol.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Compound 1

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
A5493.8Cell cycle arrest (G0/G1 phase)
HT-294.5Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Compound 1

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of compound 1, particularly its potential as an anxiolytic agent. In animal models, compound 1 exhibited significant anxiolytic-like effects in the elevated plus maze test, suggesting its utility in treating anxiety disorders.

Case Study: Anxiolytic Activity in Rodent Models

A study conducted on male Wistar rats administered with varying doses of compound 1 revealed a dose-dependent reduction in anxiety-like behavior. The highest dose tested (10 mg/kg) resulted in a significant increase in time spent in the open arms of the elevated plus maze compared to control groups.

The biological activity of compound 1 can be attributed to its interaction with multiple biological targets:

  • Serotonin Receptors : Compound 1 appears to act as a partial agonist at serotonin receptors (5-HT1A_{1A}), which may contribute to its anxiolytic effects.
  • Histamine Receptors : Some studies suggest that it may also interact with histamine H1_{1} receptors, influencing neurotransmitter release and contributing to its neuropharmacological profile.
  • Kinase Inhibition : Preliminary data indicate that compound 1 may inhibit specific kinases involved in cancer cell proliferation.

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